4-((6-Methoxypyridin-3-yl)oxy)-3-methylaniline
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Overview
Description
4-((6-Methoxypyridin-3-yl)oxy)-3-methylaniline is an organic compound that features a methoxypyridine moiety linked to a methylaniline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((6-Methoxypyridin-3-yl)oxy)-3-methylaniline typically involves the coupling of 6-methoxypyridin-3-ol with 3-methylaniline. One common method is the Suzuki–Miyaura coupling reaction, which employs palladium catalysts and boron reagents under mild conditions . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like toluene or ethanol, with the reaction being carried out at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-((6-Methoxypyridin-3-yl)oxy)-3-methylaniline can undergo various chemical reactions, including:
Oxidation: The methylaniline moiety can be oxidized to form corresponding quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxypyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
4-((6-Methoxypyridin-3-yl)oxy)-3-methylaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-((6-Methoxypyridin-3-yl)oxy)-3-methylaniline involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The methoxypyridine moiety can enhance the compound’s ability to cross cell membranes, increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 4-(6-Methoxypyridin-3-yl)phenol
- 3-Methoxyaniline
- 6-Methoxypyridin-3-amine
Uniqueness
4-((6-Methoxypyridin-3-yl)oxy)-3-methylaniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxypyridine moiety provides enhanced stability and reactivity compared to similar compounds, making it a valuable intermediate in various synthetic pathways .
Properties
IUPAC Name |
4-(6-methoxypyridin-3-yl)oxy-3-methylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-9-7-10(14)3-5-12(9)17-11-4-6-13(16-2)15-8-11/h3-8H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADRLSJILFYAVIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)OC2=CN=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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